2',2-Difluorobiphenyl-4-carboxamide
Overview
Description
2’,2-Difluorobiphenyl-4-carboxamide is a chemical compound with significant potential in various scientific research fields. Its unique properties and structural complexity make it a versatile material, finding applications in pharmaceuticals, material science, and more.
Preparation Methods
The synthesis of 2’,2-Difluorobiphenyl-4-carboxamide typically involves several steps. One common method includes the reaction of 2,2-difluorobiphenyl with a suitable carboxylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
2’,2-Difluorobiphenyl-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
2’,2-Difluorobiphenyl-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects. Additionally, it finds applications in the industry, particularly in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2’,2-Difluorobiphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
2’,2-Difluorobiphenyl-4-carboxamide can be compared with other similar compounds, such as 2,4-difluorobiphenyl and 2,6-difluorobiphenyl. These compounds share structural similarities but differ in the position and number of fluorine atoms on the biphenyl ring. The unique positioning of the fluorine atoms in 2’,2-Difluorobiphenyl-4-carboxamide contributes to its distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPGWKEOCHCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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